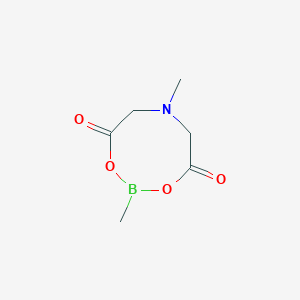
Ethyl 3-nitro-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-nitro-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is characterized by the presence of a nitro group at the 3-position and an ethyl ester group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of Ethyl 3-nitro-1H-pyrazole-4-carboxylate typically involves the esterification of 1H-Pyrazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction conditions usually require refluxing the mixture to achieve the desired esterification. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
Ethyl 3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. Major products formed from these reactions include amino-substituted pyrazoles, carboxylic acids, and fused heterocyclic compounds .
Applications De Recherche Scientifique
Ethyl 3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-nitro-1H-pyrazole-4-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the ester group can be hydrolyzed to release the active carboxylic acid. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-nitro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-Pyrazole-4-carboxylic acid ethyl ester: This compound lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: This compound has a similar nitro and ester substitution pattern but differs in the alkyl substituents on the pyrazole ring.
The presence of the nitro group in this compound imparts unique reactivity and potential biological activities compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable building block for the synthesis of bioactive molecules and advanced materials.
Propriétés
Formule moléculaire |
C6H7N3O4 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
ethyl 5-nitro-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-7-8-5(4)9(11)12/h3H,2H2,1H3,(H,7,8) |
Clé InChI |
INQPWGDFSJUNRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NN=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B1509793.png)
![1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-propylPiperazine](/img/structure/B1509794.png)

![Methyl 1-(((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)cyclopropanecarboxylate](/img/structure/B1509800.png)
![7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1509815.png)
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1509817.png)

![(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone](/img/structure/B1509825.png)


![5-chloro-7-(2-chloro-4-pyridinyl)-Imidazo[1,2-c]pyrimidine](/img/structure/B1509834.png)



